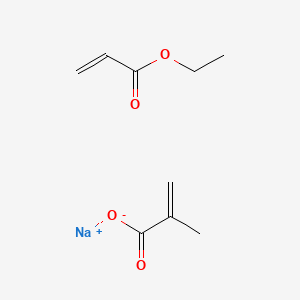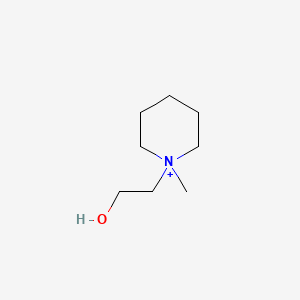
2,4-Diacetoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diacetoxybenzoyl chloride is an organic compound characterized by the presence of two acetoxy groups and a benzoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diacetoxybenzoyl chloride typically involves the acetylation of 2,4-dihydroxybenzoyl chloride. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diacetoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dihydroxybenzoic acid and acetic acid.
Reduction: It can be reduced to form 2,4-diacetoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 2,4-dihydroxybenzoic acid.
Reduction: Formation of 2,4-diacetoxybenzyl alcohol.
Applications De Recherche Scientifique
2,4-Diacetoxybenzoyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Diacetoxybenzoyl chloride involves its reactivity towards nucleophiles. The acetoxy groups and the benzoyl chloride moiety make it a versatile intermediate for various chemical transformations. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of acetoxy groups.
2,4-Dihydroxybenzoyl chloride: Precursor in the synthesis of 2,4-Diacetoxybenzoyl chloride.
Benzoyl chloride: Lacks the acetoxy groups but shares the benzoyl chloride moiety.
Uniqueness: this compound is unique due to the presence of acetoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
50740-12-0 |
|---|---|
Formule moléculaire |
C11H9ClO5 |
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
(3-acetyloxy-4-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-9(11(12)15)10(5-8)17-7(2)14/h3-5H,1-2H3 |
Clé InChI |
MPGDHASUFJRXLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)





![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)

